(S)-oxalosuccinic acid
Description
Historical Context of (S)-Oxalosuccinic Acid Identification in Intermediary Metabolism
The elucidation of the TCA cycle was a monumental achievement in biochemistry, built upon the work of numerous scientists over several decades. In the 1930s, the research of Albert Szent-Györgyi laid the groundwork by identifying several key components and reactions of the cycle, work for which he was awarded the Nobel Prize in 1937. wikipedia.org The concept of oxalosuccinic acid as an intermediate in the conversion of isocitrate to α-ketoglutarate was postulated by Martius and Knoop. nobelprize.org However, it was not until 1948 that this was definitively established through the independent work of Severo Ochoa and Feodor Lynen. nobelprize.org They demonstrated the existence of a specific decarboxylase enzyme that facilitates the conversion of oxalosuccinate to α-ketoglutarate, solidifying the role of oxalosuccinic acid in intermediary metabolism. nobelprize.org
Overview of this compound as a Transient Intermediate in Central Carbon Metabolism
This compound is a six-carbon tricarboxylic acid that exists as an enzyme-bound intermediate in the TCA cycle. oxfordreference.comvedantu.comvedantu.comdoubtnut.comdoubtnut.com It is formed from the oxidation of isocitrate, a reaction catalyzed by the enzyme isocitrate dehydrogenase. wikipedia.orgproteopedia.orgresearchgate.netwikidoc.org This conversion is a two-step process: the oxidation of the secondary alcohol group of isocitrate to a ketone, forming oxalosuccinate, followed by the decarboxylation of the β-carboxyl group to yield α-ketoglutarate. wikipedia.orgresearchgate.netwikidoc.org
Recent research has identified non-decarboxylating variants of isocitrate dehydrogenase, such as the one found in Hydrogenobacter thermophilus. This enzyme specifically catalyzes the oxidation of isocitrate to oxalosuccinate without the subsequent decarboxylation, allowing for the accumulation of this otherwise fleeting compound. nih.gov
| Reaction Step | Substrate | Enzyme | Intermediate | Product |
| Oxidation | Isocitrate | Isocitrate Dehydrogenase | (S)-Oxalosuccinate | α-Ketoglutarate + CO₂ |
Stereochemical Considerations of this compound within Biological Systems
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in biological systems, as enzymes are highly specific for the stereoisomers of their substrates. uomustansiriyah.edu.iqrutgers.edu this compound, as its name implies, possesses a specific stereochemical configuration at its chiral center. This precise arrangement is critical for its interaction with the active site of isocitrate dehydrogenase. wikipedia.orgproteopedia.org
The enzymatic conversion of isocitrate to α-ketoglutarate involves a stereochemical change from an sp³ hybridized carbon in isocitrate to an sp² hybridized carbon in the ketone group of oxalosuccinate. wikipedia.org The active site of isocitrate dehydrogenase is structured to bind specifically to the correct stereoisomer of isocitrate and to facilitate the subsequent reactions. proteopedia.org While oxalosuccinic acid can exist as a racemic mixture (containing both (S) and (R) enantiomers), only the (S)-isomer is the biologically active intermediate in the TCA cycle. nih.gov This stereospecificity is a fundamental principle of enzyme catalysis and ensures the fidelity and efficiency of metabolic pathways. uomustansiriyah.edu.iqrutgers.edu
| Compound | Chirality | Biological Role |
| This compound | (S)-enantiomer | Active intermediate in the TCA cycle |
| (R)-Oxalosuccinic acid | (R)-enantiomer | Not a biologically active intermediate in the TCA cycle |
Structure
3D Structure
Properties
Molecular Formula |
C6H6O7 |
|---|---|
Molecular Weight |
190.11 g/mol |
IUPAC Name |
(2S)-1-oxopropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H6O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2H,1H2,(H,7,8)(H,10,11)(H,12,13)/t2-/m0/s1 |
InChI Key |
UFSCUAXLTRFIDC-REOHCLBHSA-N |
SMILES |
C(C(C(=O)C(=O)O)C(=O)O)C(=O)O |
Isomeric SMILES |
C([C@@H](C(=O)C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C(C(C(=O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Enzymatic Transformations Governing S Oxalosuccinic Acid Turnover
Isocitrate Dehydrogenase-Catalyzed Formation of (S)-Oxalosuccinic Acid
The synthesis of this compound is catalyzed by the enzyme isocitrate dehydrogenase (IDH), which facilitates the oxidative decarboxylation of isocitrate. vulcanchem.comwikipedia.orgwikipedia.org This process is a two-step reaction involving the initial oxidation of isocitrate to form the unstable intermediate this compound, followed by its decarboxylation to yield α-ketoglutarate. wikipedia.orgresearchgate.net IDH exists in different isoforms that are dependent on either nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP+) as the electron acceptor. wikipedia.orgwikipedia.org
Specificity and Catalytic Mechanism of NAD+-Dependent Isocitrate Dehydrogenase
The NAD+-dependent isocitrate dehydrogenase (NAD-IDH), classified as EC 1.1.1.41, is found exclusively in the mitochondria and plays a crucial role in the citric acid cycle. wikipedia.orgqmul.ac.uk This enzyme exhibits allosteric properties and is a key regulator of the cycle's pace. wikipedia.orgnih.gov The catalytic mechanism involves the binding of isocitrate and NAD+ to the enzyme's active site. wikipedia.org NAD-IDH then facilitates the transfer of a hydride ion from the isocitrate to NAD+, resulting in the formation of NADH and the intermediate this compound. wikipedia.org However, this enzyme does not utilize oxalosuccinate as a substrate for the reverse reaction. wikipedia.orgqmul.ac.uk The activity of NAD-IDH is allosterically regulated by various effectors; for instance, it is activated by ADP and inhibited by ATP and NADH. nih.gov In the yeast Yarrowia lipolytica, NAD-IDH is inhibited by a decrease in AMP concentration and an increase in the NADH/NAD+ ratio. researchgate.net
Specificity and Catalytic Mechanism of NADP+-Dependent Isocitrate Dehydrogenase
NADP+-dependent isocitrate dehydrogenase (NADP-IDH), or EC 1.1.1.42, is found in both the mitochondria and the cytoplasm and is involved in various metabolic functions beyond the citric acid cycle, including providing NADPH for reductive biosynthesis and defense against oxidative stress. nih.govebi.ac.uk Unlike its NAD+-dependent counterpart, NADP-IDH is generally not allosterically regulated. wikipedia.org The catalytic mechanism is similar in that it catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, but it uses NADP+ as the cofactor, producing NADPH. wikipedia.orgresearchgate.net The reaction proceeds through the formation of the this compound intermediate. researchgate.net In some organisms, like Escherichia coli, the activity of NADP-IDH is controlled by phosphorylation; the phosphorylated form of the enzyme is completely inactive. ebi.ac.uk
Role of Divalent Metal Ions (e.g., Mn²⁺, Mg²⁺) in Isocitrate Dehydrogenase Activity and this compound Formation
Both NAD+- and NADP+-dependent isocitrate dehydrogenases require the presence of a divalent metal ion for their catalytic activity, with manganese (Mn²⁺) and magnesium (Mg²⁺) being the most effective. wikipedia.orgresearchgate.netableweb.orgamazonaws.com These metal ions play a crucial role in the binding of the substrate, isocitrate, to the enzyme's active site. researchgate.net The isocitrate-metal ion complex is the actual substrate for the enzyme. researchgate.net The metal ion helps to properly orient the substrate for the subsequent oxidation and decarboxylation steps, thereby facilitating the formation of this compound. ebi.ac.uk While both Mn²⁺ and Mg²⁺ support activity, the enzyme often exhibits a preference. For instance, many NADP+-IDHs are more active in the presence of Mn²⁺. amazonaws.com Other divalent cations like Co²⁺, Zn²⁺, and Cu²⁺ can also activate the enzyme, but generally to a lesser extent, while ions such as Sn²⁺, Ba²⁺, and Ca²⁺ can be inhibitory. amazonaws.com
Decarboxylation of this compound to α-Ketoglutarate
Non-Enzymatic Decarboxylation Kinetics of this compound
This compound is an unstable β-keto acid that can undergo spontaneous decarboxylation without the aid of an enzyme. wikipedia.org This instability is a characteristic feature of β-keto acids, which readily lose carbon dioxide upon heating. masterorganicchemistry.com The non-enzymatic decarboxylation of oxaloacetate, a related α-keto acid, is known to be catalyzed by divalent metal ions. nih.gov However, for oxalosuccinic acid, the enzymatic reaction is significantly faster. The rate of non-enzymatic decarboxylation is generally slow under physiological conditions, highlighting the catalytic power of isocitrate dehydrogenase in accelerating this crucial metabolic step. nih.gov
Enzymatic Catalysis of this compound Decarboxylation by Isocitrate Dehydrogenase
The transformation of this compound, a transient intermediate in the citric acid cycle, is predominantly governed by the enzyme isocitrate dehydrogenase (IDH). wikipedia.orgproteopedia.org IDH catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, a process that proceeds through the formation of oxalosuccinate. wikipedia.orgnih.gov This conversion is a critical regulatory point in cellular metabolism, linking the citric acid cycle to the electron transport chain through the production of reduced nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH). proteopedia.orgvirginia.edu
There are three main isoforms of IDH in humans. IDH3 is found in the mitochondria and utilizes NAD⁺ as a cofactor, playing a direct role in the citric acid cycle. wikipedia.org In contrast, IDH1 and IDH2 are found in the cytosol and peroxisomes, as well as the mitochondria, and use NADP⁺ as their cofactor. wikipedia.org While all isoforms catalyze the same fundamental reaction, their cellular location and cofactor specificity dictate their primary metabolic roles. wikipedia.org
Proposed Mechanisms for CO₂ Release in IDH-Catalyzed Decarboxylation
The release of carbon dioxide from the enzyme-bound oxalosuccinate is a key step in the catalytic cycle of isocitrate dehydrogenase. Mechanistic studies, including site-directed mutagenesis and crystallographic analyses, have implicated several key amino acid residues and the divalent metal cofactor in facilitating this decarboxylation.
One proposed mechanism involves the direct participation of a tyrosine residue and a lysine (B10760008) residue within the active site. wikipedia.orgnih.gov In this model, the hydroxyl group of a conserved tyrosine residue acts as a general acid, protonating the carbonyl oxygen of the oxalosuccinate intermediate. This polarization of the carbonyl group facilitates the subsequent decarboxylation. The β-carboxyl group, positioned for elimination, is stabilized by interactions with other active site residues. Following the release of CO₂, an enolate intermediate of α-ketoglutarate is formed. ebi.ac.uk A nearby lysine residue is then proposed to act as a general acid to protonate the enolate, yielding the final α-ketoglutarate product. wikipedia.orgnih.gov
Table 1: Key Residues in IDH-Catalyzed Decarboxylation
| Residue/Ion | Proposed Role in Decarboxylation |
| Tyrosine | Acts as a general acid to protonate the carbonyl oxygen of oxalosuccinate, facilitating CO₂ release. wikipedia.orgnih.gov |
| Lysine | Functions as a general acid to protonate the enolate intermediate of α-ketoglutarate. wikipedia.orgnih.gov May also help stabilize the carbanion formed during decarboxylation. nih.gov |
| Aspartate | Coordinates with the divalent metal ion and the substrate, helping to position them correctly for catalysis. virginia.edu |
| Mg²⁺/Mn²⁺ | Stabilizes the negative charge on the enolate intermediate and orients the substrate within the active site. virginia.eduacs.org |
Characterization of Specific Oxalosuccinate Decarboxylase Enzymes (Beyond IDH)
While isocitrate dehydrogenase is the primary enzyme responsible for oxalosuccinate decarboxylation in central metabolism, other enzymes with distinct properties have been identified. These enzymes offer insights into the diversity of catalytic strategies for this reaction.
A notable example is the non-decarboxylating isocitrate dehydrogenase from the bacterium Hydrogenobacter thermophilus. nih.govasm.org Unlike conventional IDHs, this enzyme catalyzes only the oxidation of isocitrate to oxalosuccinate, which is then released from the enzyme. nih.govresearchgate.net The subsequent decarboxylation of oxalosuccinate to α-ketoglutarate occurs non-enzymatically. researchgate.net The physiological role of this enzyme in H. thermophilus is primarily in the reductive direction, catalyzing the reduction of oxalosuccinate as part of the reductive tricarboxylic acid cycle. nih.gov Kinetically, the H. thermophilus enzyme exhibits a much lower affinity for its substrates in the oxidative direction compared to other IDHs, suggesting it is not optimized for oxidative decarboxylation. nih.gov This enzyme is considered a distinct class of isocitrate dehydrogenase and may represent an ancestral form of the decarboxylating IDHs. nih.gov
Another distinct enzyme system has been characterized in a Pseudomonas species. This system is composed of two proteins: L-alloisocitrate dehydrogenase and oxalosuccinate decarboxylase . sigmaaldrich.comnih.gov These two enzymes work in concert to convert L-alloisocitrate to α-ketoglutarate. nih.gov The L-alloisocitrate dehydrogenase first oxidizes L-alloisocitrate to form oxalosuccinate, which is then decarboxylated by the separate oxalosuccinate decarboxylase enzyme. sigmaaldrich.com Interestingly, it has been suggested that the oxalosuccinate intermediate is not released from the enzyme complex during the reaction. nih.gov This enzyme system is specific for the L-alloisocitrate stereoisomer, in contrast to the typical IDHs which act on D-isocitrate. sigmaaldrich.com
Table 2: Comparison of Oxalosuccinate-Metabolizing Enzymes
| Enzyme | Organism | Substrate(s) | Product(s) | Key Feature |
| Isocitrate Dehydrogenase (IDH) | Widespread | Isocitrate, NAD(P)⁺ | α-Ketoglutarate, CO₂, NAD(P)H | Catalyzes both oxidation and decarboxylation. wikipedia.org |
| Non-decarboxylating IDH | Hydrogenobacter thermophilus | Isocitrate, NAD⁺ | Oxalosuccinate, NADH | Releases oxalosuccinate, which decarboxylates non-enzymatically. nih.govresearchgate.net |
| L-Alloisocitrate Dehydrogenase & Oxalosuccinate Decarboxylase | Pseudomonas sp. | L-Alloisocitrate, NAD⁺ | α-Ketoglutarate, CO₂, NADH | A two-enzyme system specific for L-alloisocitrate. sigmaaldrich.comnih.gov |
Stereochemical Aspects of this compound Decarboxylation
The decarboxylation of this compound, as part of the reaction catalyzed by isocitrate dehydrogenase, proceeds with a defined stereochemistry. The enzyme controls the spatial arrangement of the substrate and intermediates to ensure the correct stereochemical outcome.
Following the oxidation of isocitrate to the enzyme-bound oxalosuccinate, the decarboxylation of the β-carboxyl group leads to the formation of an enol or enolate intermediate of α-ketoglutarate. ebi.ac.uksigmaaldrich.com The stereochemistry of the subsequent protonation of this intermediate determines the final stereoconfiguration at the C3 position of α-ketoglutarate.
Studies on the enzyme complex of L-alloisocitrate dehydrogenase and oxalosuccinate decarboxylase from a Pseudomonas species have provided insights into the stereochemical course of the reaction. sigmaaldrich.comnih.gov When the reaction is carried out in deuterium (B1214612) oxide (D₂O), a deuterium atom is incorporated into the C3 position of the resulting α-ketoglutarate. sigmaaldrich.com The configuration of this deuterated product is the same as that produced by D-isocitrate dehydrogenase from D-isocitrate. sigmaaldrich.com This suggests that the enol form of α-ketoglutarate is a common intermediate and that the proton (or deuteron) is added to a specific face of this planar intermediate.
Regulation of S Oxalosuccinic Acid Metabolism
Allosteric Regulation of Isocitrate Dehydrogenases by Metabolites and Cofactors (e.g., ATP, NADH, ADP)
The activity of isocitrate dehydrogenase is finely tuned by the cell's energy status, a process mediated by allosteric regulation. Effector molecules, which are indicators of cellular energy charge and metabolic state, bind to regulatory sites on the enzyme, distinct from the active site, to either enhance or suppress its catalytic function.
Key allosteric regulators of NAD⁺-dependent isocitrate dehydrogenase (NAD-IDH), a primary enzyme in the tricarboxylic acid (TCA) cycle, include ATP, NADH, ADP, and calcium ions (Ca²⁺). aklectures.comcreative-proteomics.com High levels of ATP and NADH, which signal that the cell has an ample energy supply, act as allosteric inhibitors. wikipedia.org NADH, a product of the reaction, also provides feedback inhibition, and an elevated NADH/NAD⁺ ratio strongly suppresses enzyme activity. researchgate.netahajournals.orgresearchgate.net
Conversely, ADP, which accumulates when ATP is consumed, serves as a potent allosteric activator, signaling the need for increased energy production. aklectures.comcreative-proteomics.com This stimulation by ADP enhances the enzyme's affinity for its substrate, isocitrate. aklectures.com In many tissues, particularly muscle, Ca²⁺ ions also act as activators, linking the rate of the TCA cycle to cellular activity and metabolic demand. wikipedia.org Citrate (B86180), the precursor of isocitrate, can also positively regulate certain IDH isoforms. nih.gov
In humans, the mitochondrial NAD-IDH (IDH3) is a complex heterooctamer composed of α, β, and γ subunits. nih.gov The α subunits possess the catalytic activity, while the γ subunit contains the allosteric regulatory site where activators like ADP and citrate bind. The β subunit appears to play a structural, rather than regulatory, role. nih.gov The binding of activators to the γ subunit induces conformational changes that are transmitted to the catalytic α subunits, leading to an increase in enzyme activity. nih.gov
Table 1: Allosteric Regulation of NAD⁺-Isocitrate Dehydrogenase
| Effector Molecule | Cellular State Indicated | Effect on IDH Activity |
| ATP | High Energy Charge | Inhibition aklectures.comcreative-proteomics.com |
| NADH | High Reducing Power / Energy | Inhibition creative-proteomics.comwikipedia.org |
| ADP | Low Energy Charge | Activation aklectures.comnih.gov |
| Ca²⁺ | Increased Metabolic Demand | Activation creative-proteomics.comwikipedia.org |
| Citrate | Substrate Availability | Activation (of specific isoforms) nih.gov |
Transcriptional and Translational Control of Enzymes Influencing (S)-Oxalosuccinic Acid Flux
The amount of isocitrate dehydrogenase available in the cell is controlled at the level of gene expression, ensuring that the capacity for this compound metabolism aligns with long-term cellular needs and environmental conditions.
Transcriptional Regulation: The expression of genes encoding IDH is modulated by various transcription factors in response to specific stimuli.
Aerobic/Anaerobic Conditions: In organisms like Escherichia coli, the expression of the icd gene (encoding NADP⁺-dependent IDH) is controlled by global regulatory circuits such as ArcAB and Fnr. Under anaerobic (low oxygen) conditions, ArcA acts as a repressor, binding to the icd promoter to decrease its transcription, thereby adjusting the metabolic flow through the TCA cycle. asm.org
Nutrient Availability and Stress: In yeast, the RTG signaling pathway regulates the expression of several TCA cycle genes, including IDH1 and IDH2. This system responds to mitochondrial dysfunction and the availability of glutamate (B1630785), ensuring a sufficient supply of α-ketoglutarate for amino acid synthesis. molbiolcell.org In various organisms, IDH gene expression is also upregulated in response to cellular stress. For example, under conditions of oxidative stress, the transcription factor Nrf2 can induce the expression of NADP⁺-dependent IDH, which produces NADPH needed for antioxidant defense. plos.org
Cancer-Associated Regulation: In certain cancers, mutations in IDH genes can lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG). biorxiv.orgnih.gov This molecule can profoundly alter the epigenetic landscape, affecting DNA and histone methylation, which in turn perturbs the transcriptional regulation of a vast network of genes, including those controlled by tumor suppressors like p53. biorxiv.org
Translational Regulation: In some biological contexts, the rate of protein synthesis from existing mRNA transcripts is a key control point. For instance, in the dinoflagellate Lingulodinium polyedra, the abundance of NADP⁺-dependent IDH protein and its corresponding enzyme activity exhibit a daily circadian rhythm. However, the level of its mRNA remains constant throughout the day-night cycle. mdpi.com This indicates the presence of a translational control mechanism that dictates when the IDH protein is synthesized, thereby regulating the metabolic flux involving this compound without altering gene transcription. mdpi.com
Post-Translational Modifications Affecting Enzyme Activity Related to this compound
After an enzyme is synthesized, its activity can be rapidly and reversibly modulated by the covalent attachment of chemical groups, a process known as post-translational modification (PTM). Isocitrate dehydrogenases are subject to several key PTMs that directly impact the metabolic flux of this compound.
Phosphorylation: In many bacteria, including E. coli, NADP⁺-dependent IDH is regulated by phosphorylation. nih.gov A dedicated bifunctional enzyme, IDH kinase/phosphatase, catalyzes both the phosphorylation and dephosphorylation of a specific serine residue (Ser-113) on IDH. nih.govnih.gov Phosphorylation completely inactivates the enzyme by introducing a negative charge that prevents the binding of the substrate, isocitrate. nih.gov This mechanism is crucial for directing the metabolic flux of isocitrate between the TCA cycle and the glyoxylate (B1226380) bypass, depending on the carbon source available to the cell. nih.gov
Succinylation: A more recently discovered PTM is lysine (B10760008) succinylation, where a succinyl group is attached to a lysine residue. researchgate.net This modification is significant because it changes the charge of the lysine residue from positive (+1) to negative (-1), a much more drastic chemical change than acetylation. researchgate.net Succinylation has been identified on multiple lysine residues of IDH in E. coli, and studies suggest this modification is important for regulating the enzyme's function, likely by inhibiting its activity. researchgate.net
Table 2: Key Post-Translational Modifications of Isocitrate Dehydrogenase
| Modification | Target Enzyme/Organism | Functional Consequence |
| Phosphorylation | NADP⁺-IDH (E. coli) | Inactivation nih.gov |
| Acetylation | IDH1 (Human), NADP⁺-IDH (E. coli) | Reduced catalytic activity nih.govgenecards.org |
| Succinylation | IDH (E. coli) | Inhibition of enzymatic function researchgate.net |
Cellular Compartmentation and Its Influence on this compound Dynamics in Eukaryotic Cells
In eukaryotic cells, metabolic pathways are organized into distinct membrane-bound organelles, a strategy known as cellular compartmentation. This separation allows for the simultaneous operation of potentially conflicting metabolic routes and provides an additional layer of regulation over the dynamics of intermediates like this compound.
The metabolism involving this compound occurs in different cellular locations, primarily the mitochondria and the cytosol, each containing distinct isozymes of isocitrate dehydrogenase. mdpi.com
Mitochondria: The mitochondrial matrix is the site of the TCA cycle. Here, the NAD⁺-dependent isocitrate dehydrogenase (IDH3) catalyzes the oxidative decarboxylation of isocitrate as a central step in cellular respiration. researchgate.net The this compound formed in this compartment is almost exclusively channeled into the production of α-ketoglutarate for the TCA cycle. The mitochondrial membrane segregates the mitochondrial pools of NAD⁺/NADH and ATP/ADP from the cytosol, allowing for independent regulation of energy metabolism. nih.gov
Cytosol and Peroxisomes: The cytosol contains NADP⁺-dependent isocitrate dehydrogenase (IDH1). mdpi.com This enzyme catalyzes the same reaction but uses NADP⁺ as a cofactor, primarily to generate NADPH. jscimedcentral.com Cytosolic NADPH is crucial for reductive biosynthesis (e.g., fatty acid synthesis) and for defending against oxidative stress. jscimedcentral.com The isocitrate used by IDH1 is typically exported from the mitochondria in exchange for other molecules. researchgate.net This transport of citrate from the mitochondria to the cytosol, where it is converted to isocitrate, represents a key link between mitochondrial and cytosolic metabolism. researchgate.netnih.gov Different NADP⁺-IDH isozymes are also found in other compartments like peroxisomes and chloroplasts in plant cells, where they fulfill specialized metabolic roles. mdpi.comnih.gov
This compartmentalization means that the fate of isocitrate, and thus the flux through this compound, is determined by its location. In the mitochondria, it is tied to energy production, whereas in the cytosol, it is linked to biosynthesis and redox balance. The transport of metabolites across the mitochondrial membrane is therefore a critical point of control influencing these distinct metabolic dynamics. babraham.ac.uk
Integration of S Oxalosuccinic Acid into Broader Metabolic Networks
The Tricarboxylic Acid (TCA) Cycle and the Centrality of (S)-Oxalosuccinic Acid in Carbon Flow
This compound, also known as oxalosuccinate, is a transient and unstable six-carbon intermediate in the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. wikipedia.orgvedantu.com Its formation and subsequent conversion are critical steps that link the oxidation of acetyl-CoA to the production of energy and biosynthetic precursors. vulcanchem.com
The generation of this compound occurs during the third step of the TCA cycle. vulcanchem.com The enzyme isocitrate dehydrogenase catalyzes the oxidative decarboxylation of isocitrate. This process begins with the oxidation of isocitrate, using NAD+ or NADP+ as a cofactor, to form this compound. wikipedia.orgwikipedia.org Due to its instability as both an alpha-keto and a beta-keto acid, this compound is rapidly decarboxylated by the same enzyme to yield the five-carbon molecule alpha-ketoglutarate (B1197944) (2-oxoglutarate). wikipedia.orgwikipedia.org
Anaplerotic and Cataplerotic Reactions Influencing this compound Pool Size
The concentration of TCA cycle intermediates, including the transient this compound, is maintained by a balance between anaplerotic ("filling up") and cataplerotic ("emptying out") reactions. wikipedia.orgwikipedia.org These reactions are crucial for regulating the cycle's capacity to handle acetyl-CoA and for providing precursors for biosynthesis. wikipedia.org While this compound itself is not directly replenished or drained due to its transient nature, the levels of its precursor, isocitrate, and its product, alpha-ketoglutarate, are subject to these regulatory flows, thereby indirectly influencing the transient pool of this compound.
Anaplerotic Reactions: These reactions replenish the intermediates of the TCA cycle. For instance, the carboxylation of pyruvate (B1213749) to form oxaloacetate, catalyzed by pyruvate carboxylase, is a major anaplerotic reaction that increases the pool of TCA cycle intermediates. wikipedia.orgyoutube.com This increased oxaloacetate can then proceed through the cycle to form citrate (B86180) and subsequently isocitrate, thus boosting the potential for this compound formation. The conversion of certain amino acids, such as glutamate (B1630785) to alpha-ketoglutarate, also serves as an anaplerotic pathway. wikipedia.org
The balance between these opposing reaction types ensures that the TCA cycle can adapt to the cell's changing metabolic demands for both energy and building blocks. wikipedia.org
Interplay between this compound Metabolism and Amino Acid Biosynthesis Pathways (e.g., Glutamate, Aspartate)
The metabolism of this compound is intricately linked to the biosynthesis of several non-essential amino acids, primarily through its direct product, alpha-ketoglutarate (2-oxoglutarate), and its indirect precursor, oxaloacetate. nih.govelifesciences.org
Glutamate Biosynthesis: The decarboxylation of this compound produces alpha-ketoglutarate, a critical juncture between carbon and nitrogen metabolism. nih.gov Alpha-ketoglutarate serves as the direct carbon skeleton for the synthesis of the amino acid glutamate. nih.govnih.gov Through a process called transamination, an amino group is transferred to alpha-ketoglutarate, forming glutamate. This reaction is catalyzed by aminotransferases. Glutamate, in turn, is a precursor for other amino acids such as glutamine, proline, and arginine. youtube.com
Aspartate Biosynthesis: Aspartate is synthesized from oxaloacetate, an earlier intermediate in the TCA cycle that ultimately leads to the formation of isocitrate and then this compound. nih.govwikipathways.org Aspartate is formed by the transamination of oxaloacetate. agriculturejournals.cz Therefore, a healthy flux through the initial stages of the TCA cycle, which determines the availability of oxaloacetate, is essential for aspartate synthesis. nih.gov Disruptions in the TCA cycle that affect oxaloacetate levels can directly impact the cell's ability to produce aspartate. elifesciences.orgnih.gov Aspartate itself is a precursor for other amino acids, including asparagine, methionine, threonine, and lysine (B10760008). nih.gov
This interplay highlights the TCA cycle's dual role in both energy production and providing the fundamental building blocks for protein synthesis. The transient formation of this compound is a key step in a pathway that supplies the necessary precursors for a significant portion of the cell's amino acid pool. researchgate.net
Role of this compound in Cellular Redox Homeostasis and NADPH Production
The conversion of isocitrate to alpha-ketoglutarate via the transient intermediate this compound is a significant source of the reducing equivalent NADPH, which plays a crucial role in cellular redox homeostasis and antioxidant defense. nih.govnih.gov
This reaction is catalyzed by NADP+-dependent isocitrate dehydrogenase (IDH) isoforms, specifically IDH1 in the cytosol and peroxisomes, and IDH2 in the mitochondria. nih.govnih.gov These enzymes catalyze the reversible oxidative decarboxylation of isocitrate to alpha-ketoglutarate, utilizing NADP+ as an electron acceptor and generating NADPH. wikipedia.orgnih.gov
NADPH is essential for maintaining a reduced cellular environment and protecting against oxidative stress. nih.gov It serves as a cofactor for antioxidant enzymes like glutathione (B108866) reductase and thioredoxin reductase. nih.gov These enzymes are vital for regenerating the active forms of antioxidants such as glutathione and thioredoxin, which neutralize harmful reactive oxygen species (ROS).
The production of NADPH through the reaction involving this compound is particularly important in mitochondria, where IDH2 is considered a major supplier of NADPH for the mitochondrial antioxidant defense system. nih.govnih.gov By contributing to the NADPH pool, the metabolic flux through this compound is directly linked to the cell's capacity to mitigate oxidative damage and maintain redox balance. nih.gov
Biosynthetic Pathways and Metabolic Engineering Strategies in Microorganisms (e.g., for Succinic Acid Production where Oxalosuccinic Acid is an intermediate/precursor or related)
While this compound is a transient intermediate in the oxidative TCA cycle, related metabolic pathways are central to the microbial production of valuable chemicals like succinic acid. nih.gov In many industrially relevant microorganisms, succinic acid is produced via the reductive branch of the TCA cycle (rTCA), where the metabolic flow is reversed from the oxidative direction. mdpi.com
In the rTCA pathway, phosphoenolpyruvate (B93156) (PEP) or pyruvate is carboxylated to form oxaloacetate. nih.govmdpi.com Oxaloacetate is then reduced to malate (B86768), which is subsequently dehydrated to fumarate (B1241708), and finally, fumarate is reduced to succinate (B1194679). mdpi.com Although this compound is not a direct intermediate in this reductive pathway, the enzymes and intermediates involved are closely related to the TCA cycle.
Metabolic engineering strategies often focus on enhancing the carbon flux towards succinate by manipulating these pathways. nih.gov Common approaches include:
Overexpression of key enzymes: Increasing the expression of enzymes in the rTCA pathway, such as phosphoenolpyruvate carboxykinase (PEPCK), malate dehydrogenase (MDH), and fumarase, can enhance the production of succinate. jmb.or.krasm.org
Deletion of competing pathways: Knocking out genes involved in the formation of by-products like lactate (B86563), formate (B1220265), and acetate (B1210297) can redirect carbon flow towards succinate. asm.org
Improving cofactor availability: The rTCA pathway consumes NADH. Therefore, strategies to increase the intracellular NADH/NAD+ ratio are employed to drive the reaction towards succinate. mdpi.comnih.gov
Heterologous gene expression: Introducing genes from other organisms can create novel pathways or improve the efficiency of existing ones. For example, overexpressing pyruvate carboxylase (PYC) from Corynebacterium glutamicum in E. coli has been shown to increase succinate production. frontiersin.org
Table 1: Examples of Metabolic Engineering Strategies for Succinic Acid Production
| Microorganism | Genetic Modification | Effect on Succinic Acid Production |
| Actinobacillus succinogenes | Overexpression of phosphoenolpyruvate carboxykinase (PCK), malate dehydrogenase (MDH), and fumarase (FUM). jmb.or.kr | Increased succinic acid yield. jmb.or.kr |
| Actinobacillus succinogenes | Knockout of acetate kinase (ackA) and pyruvate formate-lyase (pflB). asm.org | Increased purity of succinic acid, but also led to the production of other by-products like lactic acid. asm.org |
| Corynebacterium glutamicum | Deletion of lactate dehydrogenase (ldhA) and overexpression of pyruvate carboxylase (pyc). asm.org | Increased succinate yield and reduced lactate formation. asm.org |
| Escherichia coli | Overexpression of pyruvate carboxylase (pyc) from Lactococcus lactis. frontiersin.org | 25-fold increase in succinic acid production. frontiersin.org |
These engineering efforts highlight the importance of understanding and manipulating the central carbon metabolism, including pathways related to the TCA cycle and its intermediates, to optimize the production of desired bioproducts.
Advanced Methodologies for Investigating S Oxalosuccinic Acid Biochemistry
Enzymatic Assays for Quantifying (S)-Oxalosuccinic Acid Transformation Rates
Quantifying the rate of transformation of this compound, a transient intermediate in the citric acid cycle, presents a significant challenge due to its inherent instability. wikipedia.org Direct measurement is often impractical, so researchers typically rely on coupled enzyme assays that measure the activity of the enzymes responsible for its formation and consumption, primarily isocitrate dehydrogenase (IDH). wikipedia.org These assays monitor the change in concentration of more stable reactants or products over time.
Isocitrate + NAD(P)⁺ → (S)-Oxalosuccinate + NAD(P)H + H⁺ (S)-Oxalosuccinate → α-Ketoglutarate + CO₂
The rate of NAD(P)H production is directly proportional to the rate of isocitrate consumption and, by extension, the transformation of this compound. wikipedia.org To ensure that the measured rate accurately reflects the activity of the enzyme of interest, reaction conditions such as pH, temperature, and substrate concentrations are optimized. For instance, studies on succinic semialdehyde dehydrogenase (SSADH), another enzyme in a related pathway, have shown the importance of optimizing conditions like temperature (30.8 °C), pH (8.7), and substrate concentration (0.3 mmol/L) to determine maximal enzyme activity. mdpi.com
Alternatively, assays can be designed to measure the consumption of substrates or the appearance of other products. For example, High-Performance Liquid Chromatography (HPLC) can be used to quantify the concentrations of isocitrate, α-ketoglutarate, and other organic acids in samples taken at various time points during the reaction. nih.govmdpi.com This provides a direct measure of substrate depletion and product formation, from which the transformation rate of the intermediate can be inferred.
Table 1: Example of Kinetic Parameters for Enzymes Involved in Transformation of Related Metabolites
| Enzyme | Substrate | Km (mmol/L) | Vmax (nmol/min/mg) | Source Organism |
|---|---|---|---|---|
| Succinic Semialdehyde Dehydrogenase (SSADH) | Succinic Semialdehyde (SSA) | 0.05 - 0.3 | 349.60 | Germinated Tartary Buckwheat |
| Isocitrate Dehydrogenase (IDH) | Isocitrate | Varies with conditions | Varies with conditions | Escherichia coli |
| YihU | Succinic Semialdehyde (SSA) | Not specified | ~3-fold higher than for methylglyoxal | Escherichia coli |
Data synthesized from literature on related enzyme kinetics. nih.govmdpi.com The kinetics for IDH with this compound are difficult to measure directly due to the substrate's instability.
Spectroscopic Techniques for Characterizing Enzyme-Substrate Interactions with this compound
Spectroscopic methods are invaluable for probing the interactions between enzymes and their substrates at a molecular level. wordpress.com In the case of the unstable this compound, these techniques are typically applied to study its interaction with isocitrate dehydrogenase (IDH). vulcanchem.com
Fluorescence spectroscopy is a powerful tool to monitor conformational changes in the enzyme upon substrate binding. wordpress.com Changes in the intrinsic fluorescence of tryptophan residues within the enzyme can indicate binding events and associated structural rearrangements. While direct observation of the this compound complex is challenging, studying the binding of the stable substrate isocitrate and the product α-ketoglutarate provides insights into the conformational states the enzyme adopts during catalysis. nih.gov
Circular Dichroism (CD) spectroscopy can be used to assess changes in the secondary structure of the enzyme upon interaction with substrates or inhibitors. These changes can provide information about the global conformational adjustments required for catalysis. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy offers a higher resolution view of enzyme-substrate interactions. While technically demanding for large proteins, NMR can identify specific amino acid residues in the enzyme's active site that are involved in binding the substrate and the metal cofactor (Mg²⁺ or Mn²⁺), which is essential for IDH activity. wikipedia.org
Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying metalloenzymes. purdue.edu Since IDH requires a divalent metal ion for catalysis, EPR can be used to probe the coordination environment of the metal ion (when a paramagnetic ion like Mn²⁺ is used) in the enzyme-substrate complex, providing details on the geometry of the active site during the reaction. ebi.ac.uk
Isotopic Labeling Strategies (e.g., ¹³C, ²H) for Tracing this compound Flux in Metabolic Pathways
Isotopic labeling is a cornerstone of metabolic flux analysis (MFA), enabling the tracing of atoms through complex biochemical networks. nih.govvanderbilt.edu By supplying cells or tissues with substrates enriched in stable isotopes like ¹³C or ²H, researchers can follow the metabolic fate of these labeled atoms into various intermediates and end-products, including those of the citric acid cycle. nih.govresearchgate.net
To trace the flux through the reaction involving this compound, one would typically use ¹³C-labeled glucose or ¹³C-labeled glutamine. nih.gov As these labeled substrates are metabolized, the ¹³C atoms are incorporated into acetyl-CoA and α-ketoglutarate, respectively, which then enter the citric acid cycle. The labeling pattern of TCA cycle intermediates, such as citrate (B86180), isocitrate, and α-ketoglutarate, can be analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgresearchgate.net
Although this compound is too transient to be measured directly in most flux experiments, its formation and consumption can be inferred from the isotopic labeling patterns of its precursor, isocitrate, and its product, α-ketoglutarate. For example, the transfer of ¹³C from a specific position in isocitrate to a corresponding position in α-ketoglutarate provides a direct measure of the flux through the isocitrate dehydrogenase reaction.
The use of dual tracers, such as ¹³C and ²H, can provide even more detailed information about metabolic fluxes. nih.gov For instance, ²H from deuterated water (D₂O) can be incorporated into metabolites during specific enzymatic reactions, allowing for the simultaneous assessment of different pathways. Recent advances in high-resolution mass spectrometry can distinguish between metabolites labeled with ¹³C and ²H based on their mass defects, enabling the use of multiple tracers in a single experiment. nih.gov
Metabolomics Approaches for Global Analysis of this compound and Related Metabolites in Biological Systems
Metabolomics enables the comprehensive and simultaneous measurement of hundreds to thousands of metabolites in a biological sample, providing a snapshot of the metabolic state of a cell or organism. nih.govwjgnet.com This global analysis is well-suited for studying the role of this compound within the broader context of cellular metabolism.
The primary analytical platforms used in metabolomics are mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.govmdpi.com These techniques can identify and quantify a wide range of metabolites, including the organic acids of the citric acid cycle. mdpi.comfrontiersin.org
In a typical metabolomics experiment to study the TCA cycle, metabolites are extracted from cells or tissues and then analyzed. nih.gov While the instability of this compound makes its direct detection challenging, advanced and rapid extraction and analysis protocols might capture its presence. vulcanchem.com More commonly, its levels are inferred by measuring the concentrations of its more stable neighbors in the pathway, such as citrate, isocitrate, succinate (B1194679), and α-ketoglutarate. frontiersin.orgmdpi.com Significant changes in the levels of these related metabolites under different experimental conditions can point to alterations in the flux through the isocitrate dehydrogenase step.
Metabolomics data can be used to generate heatmaps and perform pathway analysis, which can reveal significant changes in metabolic pathways related to this compound. nih.gov For example, a study on the effect of succinic acid on Oenococcus oeni used RNA-seq to show that genes related to carbohydrate metabolism were upregulated, demonstrating how a change in one metabolite can have global effects.
Table 2: Common Metabolomics Platforms for Analyzing TCA Cycle Intermediates
| Technique | Advantages | Limitations for this compound | Typical Metabolites Detected |
|---|---|---|---|
| GC-MS | High sensitivity and reproducibility for volatile compounds (after derivatization). | Requires derivatization; potential degradation of unstable compounds like this compound during sample preparation. | Organic acids (pyruvic, citric, fumaric, malic, α-ketoglutaric, succinic), amino acids. nih.govnih.gov |
| LC-MS | High sensitivity, suitable for a wide range of non-volatile compounds. | Matrix effects can influence quantification; instability of this compound in the mobile phase. | Amino acids, organic acids, sugars, fatty acids, secondary metabolites. mdpi.comfrontiersin.org |
| NMR | Non-destructive, provides structural information, highly quantitative. | Lower sensitivity compared to MS; may not detect very low abundance metabolites like this compound. | Major TCA cycle intermediates, amino acids, glucose. nih.govresearchgate.net |
Structural Biology Techniques Applied to Enzymes of this compound Metabolism (e.g., X-ray Crystallography, Cryo-EM)
Structural biology provides atomic-level insights into how enzymes function. nih.gov X-ray crystallography and cryo-electron microscopy (Cryo-EM) have been instrumental in elucidating the three-dimensional structures of enzymes involved in the metabolism of this compound, particularly isocitrate dehydrogenase (IDH). vulcanchem.comnih.govresearchgate.net
X-ray crystallography has been used extensively to determine the structures of IDH from various organisms, including Escherichia coli and humans. wikipedia.orgnih.gov These structures have revealed the architecture of the active site, the residues involved in binding isocitrate and the NAD(P)⁺ cofactor, and the conformational changes that occur during catalysis. ebi.ac.ukresearchgate.net A landmark study utilized Laue crystallography, a time-resolved X-ray diffraction technique, to capture the structure of the steady-state intermediate complex of a mutant E. coli IDH. rcsb.org This provided a direct structural glimpse of an intermediate, likely a state closely related to the enzyme-(S)-oxalosuccinate complex, bound in the active site. vulcanchem.com
Table 3: Example of Structural Data for an Enzyme of this compound Metabolism
| PDB ID | Enzyme | Organism | Method | Resolution (Å) | Key Finding |
|---|---|---|---|---|---|
| 1IDC | Isocitrate Dehydrogenase (K230M mutant) | Escherichia coli | X-ray Diffraction (Laue) | 2.50 | Structure of a steady-state intermediate complex, visualizing a step in the catalytic cycle. rcsb.org |
| - | Human α-ketoglutarate dehydrogenase complex | Homo sapiens | Cryo-EM | 2.92 | Revealed the structure of the E1 component, showing the active site. researchgate.net |
| - | E. coli Pyruvate (B1213749) Dehydrogenase Complex (E2p core) | Escherichia coli | Cryo-EM | 3.16 | High-resolution structure of the catalytic core. researchgate.net |
PDB ID refers to the entry in the Protein Data Bank.
Cryo-EM has emerged as a powerful technique for determining the structures of large, dynamic protein complexes without the need for crystallization. purdue.eduelifesciences.org This method has been applied to study large enzyme assemblies related to the TCA cycle, such as the pyruvate dehydrogenase complex and the α-ketoglutarate dehydrogenase complex. researchgate.netresearchgate.net Recent cryo-EM studies of native mitochondrial membranes have even revealed physical associations between Krebs cycle enzymes and the respiratory chain complexes, suggesting the existence of metabolic channeling where intermediates are passed directly from one enzyme to the next. biorxiv.org While not yet applied directly to capture the IDH-(S)-oxalosuccinate complex, the rapid advancements in cryo-EM hold promise for visualizing such transient states in the future.
Evolutionary and Comparative Biochemistry of S Oxalosuccinic Acid Interacting Enzymes
Structural Homology and Divergence in Enzymes Utilizing or Producing (S)-Oxalosuccinic Acid
Structurally, most ICDHs are homodimers, although homotetrameric and monomeric forms also exist. nih.govresearchgate.net The three-dimensional structures of various ICDHs, such as the one from E. coli, have been extensively studied. researchgate.net These studies reveal a conserved core structure responsible for binding isocitrate and the metal cofactor (typically Mg²⁺ or Mn²⁺), which is essential for catalysis. frontiersin.orgnih.gov A comparison of the primary structure of ICDH from the hyperthermophilic archaeon Archaeoglobus fulgidus with that of E. coli shows that the amino acid residues that directly contact the substrate and coenzyme are highly conserved. researchgate.net
A key point of structural divergence is seen in the non-decarboxylating ICDH from Hydrogenobacter thermophilus (HtICDH), which functions as an oxalosuccinate reductase. nih.govresearchgate.net Unlike conventional ICDHs where the intermediate this compound is tightly bound and immediately decarboxylated, HtICDH releases oxalosuccinate as the final product of isocitrate oxidation. nih.govresearchgate.net This functional difference is rooted in its structure, which results in a much lower affinity for its substrates (isocitrate and NAD⁺) compared to other known ICDHs. nih.govresearchgate.net
Further structural insights come from studies of human cytosolic NADP-IDH (HcIDH). These enzymes exhibit significant conformational changes during their catalytic cycle, transitioning between open (inactive), semi-open, and closed (active) states. science.gov A specific structural segment, which forms a conserved alpha-helix in the active site of most NADP-IDHs, instead forms a loop in the inactive state of HcIDH. The side chain of an aspartate residue in this segment occupies the isocitrate-binding site in the inactive form, providing a novel self-regulatory mechanism that mimics the phosphorylation-based regulation seen in bacterial ICDHs. science.gov This divergence in regulatory mechanisms, from post-translational modification in bacteria to self-regulation via conformational changes in humans, highlights the evolutionary adaptation of these homologous enzymes.
| Enzyme/Organism | Type | Oligomeric State | Coenzyme | Key Structural/Functional Feature |
|---|---|---|---|---|
| ICDH (Escherichia coli) | Decarboxylating | Homodimer | NADP⁺ | Classic example of a decarboxylating ICDH; tightly couples dehydrogenation and decarboxylation. nih.govresearchgate.net |
| ICDH (Hydrogenobacter thermophilus) | Non-decarboxylating (Oxalosuccinate Reductase) | Not specified | NAD⁺ | Releases (S)-oxalosuccinate as a product; considered an ancestral form of ICDH. nih.govresearchgate.net |
| ICDH (Archaeoglobus fulgidus) | Decarboxylating | Homodimer | Primarily NADP⁺ | Hyperthermophilic enzyme with highly conserved active site residues similar to bacterial ICDHs. researchgate.net |
| HcIDH (Human Cytosolic) | Decarboxylating | Homodimer | NADP⁺ | Regulated by large conformational changes between active and inactive states. science.gov |
Adaptation of this compound Metabolism in Diverse Organisms (e.g., Thermophiles, Microorganisms)
The metabolism involving this compound has been adapted to a wide range of environmental conditions and metabolic lifestyles, from extreme heat to specialized carbon source utilization. These adaptations are evident in the properties and roles of isocitrate dehydrogenases (ICDHs) in different organisms.
Thermophiles and Hyperthermophiles: Organisms living at high temperatures possess enzymes with remarkable thermostability. NADP⁺-dependent ICDHs from thermophilic bacteria like Thermus thermophilus and Thermus flavus have been purified and shown to be highly stable against heat and denaturing agents. nih.govnih.govjst.go.jp For example, the ICDH from Thermus thermophilus HB8 is a dimeric protein that is optimally active at high temperatures. nih.gov Similarly, the ICDH from the hyperthermophile Archaeoglobus fulgidus functions optimally at 90°C or higher and has a half-life of 22 minutes at this extreme temperature. researchgate.net These adaptations allow the central metabolic pathways, including the TCA cycle, to function efficiently in high-temperature environments.
Metabolic Versatility in Microorganisms: The role of ICDH and the flow of metabolites through this compound can vary significantly depending on the organism's metabolic strategy. A prime example is the chemoautotrophic bacterium Hydrogenobacter thermophilus, which utilizes a reductive TCA cycle for carbon fixation. In this organism, the ICDH functions in reverse as an oxalosuccinate reductase , catalyzing the reduction of this compound to isocitrate. nih.govresearchgate.net This is a critical adaptation for an autotrophic lifestyle. Furthermore, a novel enzyme system has been identified in this bacterium where a "carboxylating factor for ICDH" (CFI) first carboxylates 2-oxoglutarate to form oxalosuccinate, which is then reduced by the ICDH. nih.gov
In other microorganisms, the regulation of pathways involving this compound's precursors and products is adapted to specific conditions. For example, in Lacticaseibacillus rhamnosus, adaptation from anaerobic to aerobic growth involves significant changes in pyruvate (B1213749) metabolism. mdpi.com Under aerobic conditions, there is a shift away from the citrate-oxaloacetate pathway towards the pentose (B10789219) phosphate (B84403) pathway for producing pyruvate, indicating a rerouting of carbon flow that would affect the flux through the ICDH-catalyzed step. mdpi.com Similarly, novel marine bacteria isolated from intertidal zones show great metabolic diversity, with the ability to utilize various organic acids like citrate (B86180) as their sole carbon source, highlighting the importance of a functional and adapted TCA cycle for survival in dynamic environments. frontiersin.org This metabolic flexibility is crucial for adapting to the availability of different nutrients.
| Organism/Group | Environment/Condition | Adaptation Related to this compound Metabolism | Significance |
|---|---|---|---|
| Thermus species | Thermophilic (45-80°C) | Highly thermostable NADP⁺-ICDH. nih.govjst.go.jpuib.no | Enables function of the TCA cycle at high temperatures. |
| Archaeoglobus fulgidus | Hyperthermophilic (>80°C) | Extremely thermostable ICDH, optimal at ≥90°C. researchgate.net | Maintains central metabolism under extreme heat. |
| Hydrogenobacter thermophilus | Thermophilic, Chemoautotrophic | ICDH functions as a non-decarboxylating oxalosuccinate reductase in the reductive TCA cycle. nih.govresearchgate.net | Essential for CO₂ fixation and autotrophic growth. |
| Lacticaseibacillus rhamnosus | Aerobic vs. Anaerobic | Metabolic shift in pyruvate production pathways under aeration, affecting flux from citrate/oxaloacetate. mdpi.com | Adapts energy and carbon metabolism to oxygen availability. |
| Marine Rhodobacteraceae | Dynamic Intertidal Zone | Metabolic versatility to use organic acids like citrate as a sole carbon source. frontiersin.org | Allows survival by utilizing diverse and fluctuating nutrient sources. |
Theoretical and Computational Approaches in S Oxalosuccinic Acid Research
Molecular Dynamics Simulations of Enzyme-(S)-Oxalosuccinic Acid Complexes
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov In the context of (S)-oxalosuccinic acid, MD simulations are primarily employed to investigate the dynamics of its complex with the enzyme isocitrate dehydrogenase (IDH), which catalyzes its formation and subsequent decarboxylation. wikipedia.orgnih.gov
These simulations provide a dynamic view of the enzyme's active site, revealing how the protein accommodates the substrate and facilitates the reaction. Research findings from MD studies on IDH complexes offer critical insights into:
Conformational Stability: MD simulations track the stability of the enzyme-ligand complex by calculating metrics like the Root Mean Square Deviation (RMSD). Studies on related enzyme-substrate systems show that the binding of a ligand, such as the precursor isocitrate, induces a stable conformation in the active site, which is a prerequisite for the formation of the (S)-oxalosuccinate intermediate. frontiersin.org For instance, simulations have shown that the presence of a metal ion cofactor, like Mn²⁺ or Mg²⁺, and the substrate helps to stabilize the complex, resulting in lower RMSD values compared to the free enzyme. frontiersin.org
Active Site Geometry: The simulations reveal crucial conformational changes necessary for catalysis. Upon substrate binding, IDH undergoes an "induced fit" closure, where domains of the enzyme move to create a catalytically competent active site. nih.gov This closure brings key amino acid residues into the correct orientation to interact with the substrate, first oxidizing isocitrate to this compound and then facilitating its decarboxylation. nih.gov
Role of Water Molecules: MD simulations have highlighted the critical role of water molecules within the active site. Specific water networks can mediate interactions between the ligand and the enzyme, influencing both substrate binding and inhibitor potency. nih.govnih.gov In some cases, a path of high-energy water molecules has been identified connecting inhibitor binding sites to substrate binding sites, suggesting a mechanism for allosteric communication. nih.gov
| Simulation Focus | Key Parameter/Metric | Observation | Implication for this compound |
|---|---|---|---|
| Enzyme-Substrate Complex Stability | Root Mean Square Deviation (RMSD) | Complexes with substrate and metal cofactor (e.g., Mn²⁺) exhibit lower RMSD values and smaller fluctuations compared to the apoenzyme. frontiersin.org | The enzyme provides a stable, pre-organized environment necessary to bind and process the transient this compound intermediate. |
| Conformational Changes | Domain Hinge Motion | The enzyme undergoes a significant "induced fit" conformational change, closing the active site around the substrate. nih.gov | This closure positions catalytic residues correctly for the two-step reaction involving the formation and decarboxylation of this compound. |
| Active Site Water Networks | Water Path Analysis | Identified high-energy water molecule pathways connecting allosteric inhibitor sites with substrate binding sites in mutant IDH1. nih.gov | Suggests that the dynamics of water within the active site can influence the binding and turnover of substrates like this compound. |
Quantum Mechanical and Hybrid QM/MM Calculations of this compound Reaction Mechanisms
To elucidate the precise electronic changes that occur during the conversion of isocitrate to α-ketoglutarate via the this compound intermediate, researchers employ quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods. mdpi.comfrontiersin.org QM methods are used to model the active site where bond-breaking and bond-forming events occur, while the surrounding protein environment is treated with less computationally expensive MM force fields. mdpi.com
These calculations provide a detailed picture of the reaction pathway and the energetics involved:
Reaction Energetics: QM/MM calculations can determine the activation energies for the sequential steps of the reaction: the oxidation of isocitrate's hydroxyl group to a ketone (forming this compound) and the subsequent β-decarboxylation. nih.gov
Transition State Structures: The methods allow for the characterization of the high-energy transition state structures. For the first step, this involves a hydride transfer from the C2 of isocitrate to the NADP⁺ cofactor. nih.govebi.ac.uk For the second step, it involves the cleavage of the C-C bond to release CO₂.
Catalytic Residue Roles: The calculations clarify the roles of specific amino acid residues. For example, studies on E. coli IDH suggest a catalytic triad (B1167595) (Tyr160, Asp307, Lys230) is involved. nih.gov Lys230 is proposed to act as a general base, abstracting a proton from the isocitrate hydroxyl group during oxidation, while Tyr160 is positioned to protonate the enol intermediate formed after decarboxylation. nih.govebi.ac.uk The divalent metal ion (Mg²⁺ or Mn²⁺) is crucial for stabilizing the negative charges of the carboxylate groups and the transient enolate intermediate. ebi.ac.uk
| Reaction Step | Description | Key Residues/Cofactors Implicated by QM/MM |
|---|---|---|
| 1. Dehydrogenation (Oxidation) | Isocitrate is oxidized to the (S)-oxalosuccinate intermediate via hydride transfer from its C2 to NADP⁺. nih.gov | Lys230* (acts as base), Tyr160, NADP⁺, Mg²⁺/Mn²⁺ nih.govebi.ac.uk |
| 2. Decarboxylation | The β-carboxyl group of (S)-oxalosuccinate is removed as CO₂, forming an enolate intermediate. nih.govebi.ac.uk | Mg²⁺/Mn²⁺ (stabilizes intermediate), Asp residues (coordinate metal ion) wikipedia.orgebi.ac.uk |
| 3. Tautomerization | The enolate intermediate is protonated to form the final product, α-ketoglutarate. nih.gov | Tyr160 (acts as acid) nih.govebi.ac.uk |
Metabolic Flux Analysis and Network Modeling Incorporating this compound Dynamics
Metabolic flux analysis (MFA) is a systems biology technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. creative-proteomics.comnih.gov While the low concentration and short lifespan of this compound prevent its direct measurement in MFA studies, its dynamics are implicitly captured by analyzing the flux through the TCA cycle. frontiersin.org
By using stable isotope tracers, such as ¹³C-labeled glucose, MFA can track the flow of carbon atoms through the metabolic network. nih.govfrontiersin.org This allows researchers to determine the rate of the IDH-catalyzed reaction, which represents the integrated rate of both the formation and consumption of this compound.
Key insights from MFA and network modeling include:
Quantifying TCA Cycle Activity: MFA provides quantitative data on the flux from isocitrate to α-ketoglutarate, thereby defining the turnover rate of the this compound pool. frontiersin.org
Identifying Pathway Contributions: These models can determine the relative contributions of different pathways to the production of key metabolites. For example, in cultured astrocytes, MFA revealed that while most acetyl-CoA enters the TCA cycle, a significant portion can also be supplied by the catabolism of branched-chain amino acids. frontiersin.org
Predicting Metabolic Responses: Network models can simulate how genetic or environmental changes affect metabolic fluxes. For instance, models can predict how the deletion of competing pathways might redirect carbon flux towards succinic acid production in engineered E. coli. frontiersin.orgnih.gov This has implications for understanding how the flux through the this compound step might be altered.
| Metabolic Pathway/Reaction | Description | Estimated Relative Flux (%) |
|---|---|---|
| Glucose Uptake | Total glucose consumed by the cells. | 100% (Reference) |
| Pentose (B10789219) Phosphate (B84403) Pathway (PPP) | Flux diverted from glycolysis to the PPP. | ~11% |
| Pyruvate (B1213749) Carboxylase (PC) | Anaplerotic fixation of CO₂ to pyruvate. The ratio of PC to Pyruvate Dehydrogenase (PDH) flux was ~0.5. | Significant anaplerotic input |
| Isocitrate → α-Ketoglutarate | Represents the turnover rate of this compound. The rate was found to be similar to the glutamate (B1630785)/α-ketoglutarate exchange rate. | Represents a core TCA cycle flux |
Docking Studies and Ligand-Enzyme Interaction Analysis for this compound and Analogs
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govdergipark.org.tr For this compound, docking studies focus on how it, its precursors, and its analogs fit into the active site of isocitrate dehydrogenase. mdpi.com These studies are crucial for understanding the structural basis of substrate recognition and enzyme inhibition.
Docking analyses provide detailed information about the non-covalent interactions that stabilize the ligand in the active site:
Binding Mode Prediction: Docking simulations can predict the precise binding pose of substrates like isocitrate, which is structurally very similar to this compound. This reveals the key interactions that hold the molecule in place for catalysis.
Interaction Analysis: These studies identify the specific amino acid residues that form hydrogen bonds, electrostatic interactions, and van der Waals contacts with the ligand. researchgate.net For IDH, conserved residues including arginine, tyrosine, asparagine, and aspartic acid are consistently shown to be critical for binding the isocitrate substrate through hydrogen bonds with its carboxyl and hydroxyl groups. wikipedia.org
Inhibitor Design: Docking is widely used in structure-based drug design to screen for potential inhibitors. mdpi.comnih.gov By understanding the interactions that bind the natural substrate, researchers can design analog molecules that bind more tightly or target allosteric sites, potentially modulating the enzyme's activity for therapeutic purposes. mdpi.com
| Interacting Residue Type | Specific Residues (example from E. coli IDH) | Type of Interaction | Role in Binding/Catalysis |
|---|---|---|---|
| Arginine | Arg119, Arg153 | Hydrogen Bonding, Electrostatic | Binds to the carboxyl groups of the substrate. wikipedia.org |
| Tyrosine | Tyr160 | Hydrogen Bonding | Interacts with the substrate's hydroxyl group; acts as a proton donor in catalysis. wikipedia.orgnih.gov |
| Aspartic Acid | Asp275, Asp279, Asp311 | Metal Coordination | Coordinates the essential Mg²⁺ or Mn²⁺ ion, which in turn binds to the substrate. wikipedia.org |
| Asparagine | Asn115 | Hydrogen Bonding | Forms part of the binding pocket for the substrate. nih.gov |
| Lysine (B10760008) | Lys230* (from adjacent subunit) | Hydrogen Bonding, Acid-Base Catalysis | Acts as a general base to deprotonate the substrate's hydroxyl group. nih.gov |
Emerging Research Frontiers in S Oxalosuccinic Acid Biochemistry
Elucidation of Novel Regulatory Mechanisms Pertaining to (S)-Oxalosuccinic Acid Turnover
The turnover of this compound is intrinsically linked to the regulation of the enzymes that produce and consume it, most notably isocitrate dehydrogenase (IDH). Research is uncovering complex layers of control that extend beyond simple substrate availability, ensuring that the flow through this metabolic node is precisely matched to the cell's energetic and biosynthetic needs.
The primary point of regulation is the allosteric control of NAD+-dependent IDH, the enzyme responsible for the oxidative decarboxylation of isocitrate to α-ketoglutarate, a reaction that proceeds via the enzyme-bound this compound intermediate. High concentrations of ATP and NADH, indicators of a high energy state within the cell, act as allosteric inhibitors of IDH. creative-proteomics.com Conversely, ADP, which signals a need for energy production, acts as an allosteric activator, increasing the enzyme's affinity for its substrate and promoting the turnover of this compound. This feedback mechanism is crucial for modulating the rate of the citric acid cycle in response to cellular energy demands. creative-proteomics.com
Furthermore, research has identified competitive inhibitors that target enzymes in this pathway, providing tools to study its regulation. One such molecule is oxalomalate (α-hydroxy-β-oxalosuccinic acid), a known competitive inhibitor of aconitase, the enzyme preceding IDH in the TCA cycle. researchgate.net Studies using such inhibitors help to elucidate the consequences of flux disruption around the formation of this compound, revealing its tight integration with other metabolic pathways, including iron metabolism. researchgate.net The regulation of succinate (B1194679) dehydrogenase (SDH) downstream also plays a role; feedback inhibition of SDH by high levels of ATP, NADH, or its product, fumarate (B1241708), can indirectly influence the upstream dynamics of the TCA cycle, affecting the steady-state concentration of all intermediates, including the precursors to this compound. creative-proteomics.com
Investigation of this compound Roles in Less Characterized Metabolic Contexts
While the canonical role of this compound is within the mitochondrial TCA cycle, its metabolic flux is interconnected with pathways that extend into various aspects of cellular physiology and pathology. Research is increasingly focused on how the dysregulation of its turnover contributes to disease states, particularly in cancer and inflammation.
A significant area of investigation is the role of downstream metabolites, such as succinate, as signaling molecules. In certain cancers, mutations in the gene for succinate dehydrogenase (SDH) lead to a massive accumulation of succinate. researchgate.netresearchgate.net This accumulation, a direct consequence of altered TCA cycle flux, establishes succinate as an "oncometabolite." The buildup of succinate can inhibit a class of enzymes called α-ketoglutarate-dependent dioxygenases, leading to widespread changes in the epigenome and promoting tumorigenesis. This highlights that a disruption in the metabolic pathway just a few steps downstream from this compound has profound signaling consequences.
The metabolism of this compound is also relevant in the context of the glyoxylate (B1226380) shunt, an alternative metabolic route found in some organisms that bypasses the CO2-evolving steps of the TCA cycle. nih.gov In this pathway, isocitrate is not converted to this compound by isocitrate dehydrogenase but is instead cleaved directly into succinate and glyoxylate by isocitrate lyase. nih.gov Understanding the factors that divert isocitrate between these two pathways is crucial for applications in metabolic engineering and for understanding the metabolic flexibility of various organisms. Furthermore, succinate itself is now recognized for its role in modulating inflammation and immune cell function, acting as a signal that links cellular metabolism to immune responses. nih.govresearchgate.net
Development of Advanced Analytical Tools for In Vivo Detection and Quantification of this compound
A major challenge in studying this compound is its inherent instability, as it is readily decarboxylated to α-ketoglutarate while bound to isocitrate dehydrogenase. This transient nature makes its direct detection and quantification in vivo exceptionally difficult. Consequently, researchers have focused on developing highly sensitive analytical methods for more stable related organic acids in the pathway, which provides a window into the flux through the this compound node.
Advanced analytical techniques, particularly those combining chromatography with mass spectrometry, have become the gold standard. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantifying TCA cycle intermediates from complex biological matrices like serum, urine, and cell extracts. researchgate.net This method offers high specificity and sensitivity, allowing for the precise measurement of compounds like succinic acid, fumaric acid, and citric acid. researchgate.netresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is another widely used technique, which often requires derivatization of the organic acids to make them volatile for analysis but provides excellent separation and quantification capabilities. d-nb.info These methods have been successfully validated for quantifying endogenous levels of succinic acid and other metabolites in human samples. researchgate.netd-nb.info While direct measurement of this compound remains elusive, these advanced tools allow for a detailed snapshot of the surrounding metabolic landscape, enabling researchers to infer the rate of its turnover by measuring the concentrations of its more stable precursor (isocitrate) and downstream products (α-ketoglutarate and succinate).
| Technique | Principle | Sample Types | Strengths | Relevance to this compound |
|---|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their physicochemical properties followed by highly specific mass-based detection and fragmentation for identification. researchgate.net | Serum, Urine, Cell Pellets, Tissue Extracts. researchgate.net | High sensitivity, high specificity, suitable for complex mixtures, no derivatization required. researchgate.net | Quantifies stable precursors and products (isocitrate, α-ketoglutarate, succinate) to infer metabolic flux. researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in a gaseous mobile phase followed by mass-based detection. Requires derivatization for non-volatile organic acids. d-nb.info | Urine, Blood, Biological Fluids. d-nb.info | Excellent chromatographic resolution, established libraries for compound identification. | Provides robust quantification of related stable metabolites to model pathway dynamics. d-nb.info |
| Ion Chromatography | Separates ions and polar molecules based on their affinity to an ion exchanger. Often coupled with conductivity detection. shimadzu.com | Aqueous solutions, beverages, biological fluids. | Specialized for ionic compounds, high separation selectivity for organic acids. shimadzu.com | Can resolve multiple organic acids in a single run, offering a broader view of the metabolic state. |
Bioengineering and Synthetic Biology Applications Related to this compound Metabolic Pathways
The metabolic pathways involving this compound are prime targets for bioengineering and synthetic biology, particularly for the sustainable production of valuable platform chemicals. researchgate.net A major focus has been the microbial production of succinic acid, a C4-dicarboxylic acid identified by the U.S. Department of Energy as a top value-added chemical that can be produced from biomass. frontiersin.orgresearchgate.net
Alternatively, engineers often utilize the reductive branch of the TCA cycle for anaerobic production of succinate. frontiersin.org This involves the carboxylation of phosphoenolpyruvate (B93156) (PEP) or pyruvate (B1213749) to form oxaloacetate, which is then reduced to malate (B86768), fumarate, and finally succinate. In these engineered systems, it is often necessary to delete or downregulate competing pathways to maximize the carbon yield. For instance, knocking out genes for lactate (B86563) and formate (B1220265) production in E. coli forces more carbon through the reductive pathway to succinate. nih.gov The success of these bioengineering efforts hinges on a deep understanding of the regulation and kinetics of the entire central carbon metabolism, where the turnover of intermediates like this compound plays a critical, albeit transient, role. The development of synthetic biology tools, such as genetic circuits and novel promoters, allows for finer control over the expression of pathway enzymes, enabling dynamic regulation of metabolic fluxes for optimized chemical production. oup.com
| Organism | Target Product | Engineering Strategy | Impact on this compound Pathway | Reference |
|---|---|---|---|---|
| Escherichia coli | Succinic Acid | Overexpression of PEP carboxylase (PPC); Deletion of lactate dehydrogenase (ldhA) and pyruvate formate-lyase (pfl). | Redirects carbon away from fermentation byproducts and into the reductive TCA cycle, bypassing the this compound step. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| Saccharomyces cerevisiae | Succinic Acid | Overexpression of pyruvate carboxylase (PYC); Deletion of succinate dehydrogenase (sdh2). | Enhances carboxylation to oxaloacetate and blocks the oxidative TCA cycle, forcing accumulation of succinate via the reductive path. frontiersin.org | frontiersin.org |
| Actinobacillus succinogenes | Succinic Acid | Overexpression of malate dehydrogenase (mdh) and fumarate reductase (frd). | Enhances the capacity of the native reductive TCA pathway, pulling carbon flux towards succinate. | jmb.or.kr |
| Corynebacterium glutamicum | Succinic Acid | Engineered for efficient aerobic succinate production by modifying TCA cycle enzymes. | Optimizes the oxidative TCA cycle flux, directly involving the turnover of this compound to produce α-ketoglutarate, a precursor for downstream succinate synthesis. | nih.gov |
Q & A
Q. What experimental techniques are used to determine the molecular structure of (S)-oxalosuccinic acid, and how do its functional groups influence reactivity in biochemical pathways?
The molecular structure of this compound is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling (e.g., Quantum Chemistry and QSPR). Its 18 bonds include 4 double bonds, 3 carboxylic acid groups, and 1 ketone group, which enable participation in decarboxylation and redox reactions. The hydroxyl and carboxyl moieties facilitate hydrogen bonding and enzyme interactions, critical for its role in the Krebs cycle .
Q. How is this compound's role in the Krebs cycle validated through isotopic labeling or enzyme inhibition studies?
Isotopic tracing (e.g., ¹³C-labeled substrates) tracks its conversion from isocitrate to α-ketoglutarate. Enzyme inhibition studies using oxalosuccinic decarboxylase blockers (e.g., metal chelators for Mn²⁺/Mg²⁺) halt this step, accumulating this compound in vitro. These methods confirm its transient role as a TCA cycle intermediate .
Q. What analytical strategies differentiate this compound from its structural isomers in metabolomic studies?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with ion-pairing reagents separates isomers based on retention times. High-resolution mass spectrometry (HRMS) distinguishes exact mass differences (e.g., between oxalosuccinic acid and cis-epoxysuccinic acid). Stable isotope dilution analysis (SIDA) improves quantification accuracy in complex matrices .
Advanced Research Questions
Q. What methodological challenges arise in quantifying this compound in cellular extracts, and how do techniques like LC-MS/MS address its instability?
this compound is highly unstable due to rapid decarboxylation to α-ketoglutarate. Stabilization requires immediate acidification of samples and cold-chain processing. LC-MS/MS with derivatization (e.g., borodeuteride reduction) enhances detection sensitivity. Parallel enzyme activity assays (e.g., isocitrate dehydrogenase kinetics) validate its presence indirectly .
Q. How do metal ion cofactors (e.g., Mn²⁺, Mg²⁺) regulate oxalosuccinic decarboxylase activity, and what experimental approaches are used to study their kinetic effects?
Mn²⁺ and Mg²⁺ are essential cofactors for oxalosuccinic decarboxylase, binding to the active site to stabilize the transition state. Kinetic assays using varying ion concentrations reveal Michaelis-Menten parameters (Km, Vmax). Metal chelators (e.g., EDTA) or ion-depleted media are used to demonstrate cofactor dependency. Site-directed mutagenesis of metal-binding residues further elucidates mechanistic roles .
Q. In metabolic engineering, how can genetic modifications in TCA cycle enzymes enhance or bypass this compound production, and what are the experimental validation steps?
Overexpression of isocitrate dehydrogenase (IDH) increases this compound flux, while knockout of oxalosuccinic decarboxylase redirects carbon flow. CRISPR-Cas9 editing in Aspergillus niger or E. coli models is paired with ¹³C metabolic flux analysis (MFA) to quantify pathway efficiency. Fermentation optimization (e.g., pH control, ion limitation) minimizes byproduct formation .
Methodological Considerations
- Structural Analysis : Use ball-and-stick models for 3D visualization of bond angles and steric effects .
- Enzyme Assays : Include controls with heat-inactivated enzymes or competitive inhibitors (e.g., oxalosuccinate analogs) to confirm specificity .
- Metabolomics : Apply multivariate statistics (PLS-DA, permutation tests) to distinguish biological variation from technical noise in HLB-infected plant studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
